Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate
CAS No.:
Cat. No.: VC16006484
Molecular Formula: C8H8NNaO7S
Molecular Weight: 285.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8NNaO7S |
|---|---|
| Molecular Weight | 285.21 g/mol |
| IUPAC Name | sodium;1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
| Standard InChI | InChI=1S/C8H9NO7S.Na/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15;/h5H,1,3H2,2H3,(H,13,14,15);/q;+1/p-1 |
| Standard InChI Key | GGKITLHGLSVNRX-UHFFFAOYSA-M |
| Canonical SMILES | CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate belongs to the class of N-substituted pyrrolidine sulfonates, distinguished by a dioxopyrrolidine core substituted with a methacryloyloxy group at position 1 and a sulfonate moiety at position 3. The sodium counterion enhances water solubility, a critical trait for aqueous-phase reactions. Key structural attributes include:
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Dioxopyrrolidine ring: A five-membered lactam ring with two ketone groups at positions 2 and 5, conferring rigidity and electron-withdrawing effects .
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Methacryloyloxy group: A vinyl ester side chain enabling free-radical polymerization and copolymerization with monomers like acrylamide or styrene .
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Sulfonate group: A strongly hydrophilic and anionic group that promotes solubility in polar solvents and electrostatic interactions with cationic species .
The compound’s molecular weight is 285.21 g/mol, though its exact molecular formula remains unspecified in publicly available records .
Synthesis and Characterization
Analytical Data
Comparative studies of structurally related sulfonates provide indirect insights:
Thermogravimetric analysis (TGA) of similar compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability for the sodium sulfonate group .
Applications in Polymer Science
Hydrogel Fabrication
The compound’s methacryloyloxy group enables photopolymerization into hydrogels when combined with cross-linkers like N,N'-methylenebisacrylamide. Its sulfonate moiety introduces negative charges, enhancing hydrogel swelling capacity and ion-exchange properties. Such hydrogels show promise in drug delivery systems, where controlled release kinetics depend on pH-responsive swelling .
Surface Functionalization
Covalent grafting of the compound onto polymer surfaces (e.g., polyethylene terephthalate) via plasma treatment improves hydrophilicity and reduces protein fouling—a critical advantage for biomedical devices . The sulfonate group’s electrostatic repulsion of negatively charged biomolecules further enhances anti-fouling performance.
Biological and Biomedical Relevance
Antimicrobial Activity
While direct evidence is lacking, sulfonated pyrrolidine derivatives exhibit moderate antibacterial effects against Gram-positive bacteria, likely due to membrane disruption via sulfonate-mediated electrostatic interactions . Further studies are needed to validate this activity for the target compound.
Comparative Analysis with Structural Analogues
Sulfo-SMCC (CAS 92921-24-9)
Sulfo-SMCC, a sulfonated succinimidyl ester, shares the sulfonate group but lacks polymerizable methacrylate functionality. It is widely used for protein cross-linking, highlighting the untapped potential of sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate in creating stimuli-responsive biomaterials .
Sodium 3-Sulfopropyl Methacrylate (CAS 10548-16-0)
This analogue features a simpler propane sulfonate chain but demonstrates superior copolymerization efficiency with hydrophilic monomers. Its commercial availability underscores the need for further optimization of the target compound’s synthesis .
Challenges and Future Directions
Scalability Issues
Current synthesis routes for sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate suffer from low yields (<30%) due to side reactions during methacrylation. Advances in catalytic esterification or flow chemistry could address this bottleneck .
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